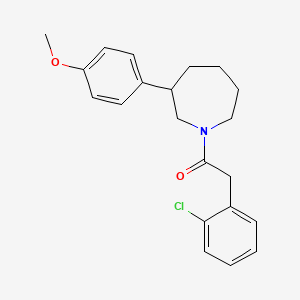

![molecular formula C22H16FN5OS B2972969 4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 956573-39-0](/img/structure/B2972969.png)

4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide” is a complex organic molecule. It contains several functional groups including a fluorobenzyl group, a phenyl group, a pyrrole group, a pyrazole group, an oxadiazole group, and a sulfide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .科学的研究の応用

Antimicrobial and Antitubercular Activities

A series of benzene sulfonamide pyrazole oxadiazole derivatives, which are structurally related to the specified compound, were synthesized and evaluated for their antimicrobial as well as antitubercular activity. These compounds were found to have significant activity against E. coli, P. aeruginosa, S. aureus, S. pyogenes, and M. tuberculosis H37Rv, indicating their potential as antimicrobial and antitubercular agents (Shingare et al., 2022).

Xanthine Oxidase Inhibitory Activity

Another research focused on the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives to evaluate their in vitro xanthine oxidase inhibitory activity. The study aimed at developing new therapeutic agents for the treatment of diseases like gout and hyperuricemia by inhibiting xanthine oxidase (Qi et al., 2015).

Anti-Lung Cancer Activity

Fluoro substituted benzo[b]pyran derivatives, which share some structural similarities with the compound , were synthesized and tested against human cancer cell lines, including lung, breast, and CNS cancers. These compounds showed anticancer activity at low concentrations, suggesting their potential for developing new cancer therapeutics (Hammam et al., 2005).

Antimicrobial Activities of Triazoles

A study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities demonstrated good to moderate activity against various bacterial strains. This highlights the potential of such compounds in the development of new antimicrobial agents (Bayrak et al., 2009).

Material Science Applications

The compound and its derivatives have also found applications in material science, specifically in the development of polymers with unique properties. For example, sulfonated poly(aryl ether) PEMs containing phthalazinone and oxadiazole moieties have been synthesized, demonstrating excellent film-forming properties, thermal and chemical stability, and potential use in fuel cell membranes (Jin & Zhu, 2018).

作用機序

Mode of action

Many pyrazole derivatives have been reported to exhibit anti-cancer activity against various cancer cell lines . The fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many pyrazole derivatives have been reported to exhibit anti-cancer activity, suggesting they might interact with pathways involved in cell proliferation and apoptosis .

Result of action

Without specific studies on this compound, it’s difficult to say what the molecular and cellular effects of its action might be. Given the biological activities associated with pyrazole derivatives, it’s possible that this compound could have effects on cell proliferation, inflammation, or oxidative stress .

特性

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN5OS/c23-17-10-8-16(9-11-17)15-30-22-26-25-20(29-22)19-14-24-28(18-6-2-1-3-7-18)21(19)27-12-4-5-13-27/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEUZFGICOZSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=NN=C(O3)SCC4=CC=C(C=C4)F)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

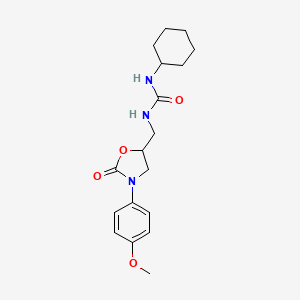

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2972886.png)

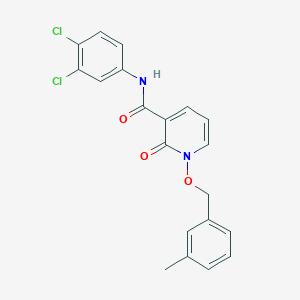

![N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2972889.png)

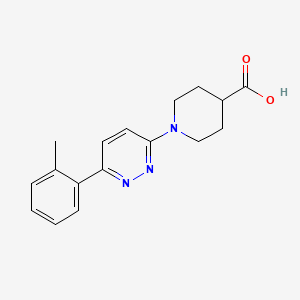

![3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one](/img/structure/B2972891.png)

![1-[[(5-Methylpyridin-2-yl)amino]methyl]indole-2,3-dione](/img/structure/B2972894.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2972895.png)

![1-[(4-bromobenzyl)oxy]-1H-imidazole](/img/structure/B2972896.png)

![3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2972901.png)

![N-(2,5-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2972903.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2972906.png)

![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972909.png)